beta-D-galactose

Descripción

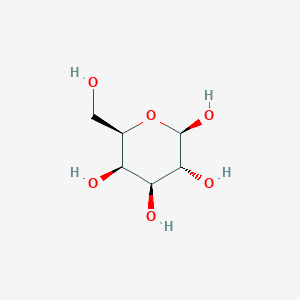

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015884 | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-64-2 | |

| Record name | β-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Regulation of Beta D Galactose

The Leloir Pathway in Beta-D-Galactose Catabolism

Named after Luis Federico Leloir, the Leloir pathway is the principal route for galactose metabolism. wikipedia.org It involves four key enzymes that sequentially modify the galactose molecule. The pathway begins with the conversion of β-D-galactose to its α-anomer, the active form for the subsequent enzymatic steps. wikipedia.orgeyewiki.org This pathway is essential for utilizing dietary galactose, which is commonly derived from the disaccharide lactose (B1674315) found in milk. themedicalbiochemistrypage.org

The initial step in the Leloir pathway is the conversion of this compound to alpha-D-galactose. wikipedia.orgeyewiki.org This reaction is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM), also known as aldose 1-epimerase. themedicalbiochemistrypage.orguniprot.org GALM facilitates the interconversion between the two anomeric forms of D-galactose, ensuring a sufficient supply of the α-anomer required for the subsequent phosphorylation step. uniprot.orguniprot.org While GALM can also act on D-glucose, it exhibits a preference for galactose. uniprot.orguniprot.org The enzyme is present in the cytoplasm of most cells and has been isolated from various organisms, including bacteria, plants, and animals. researchgate.net The catalytic mechanism of human GALM involves a histidine residue acting as a catalytic acid and a glutamate (B1630785) residue acting as a catalytic base. researchgate.net

Once alpha-D-galactose is formed, it is phosphorylated by galactokinase (GALK) to produce galactose-1-phosphate. wikipedia.orgcreative-enzymes.com This reaction utilizes a molecule of ATP as the phosphate (B84403) donor. creative-enzymes.com GALK is the second enzyme in the Leloir pathway and belongs to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) superfamily of ATP-dependent enzymes. creative-enzymes.comwisc.edu The structure of galactokinase features two domains with a large cleft between them where the substrates bind. creative-enzymes.com While human and rat galactokinases can phosphorylate 2-deoxy-D-galactose, the enzyme from S. cerevisiae is highly specific for D-galactose. creative-enzymes.com The kinetic mechanism of GALK is sequential, meaning both substrates (α-D-galactose and ATP) must bind to the enzyme before the products are released. wisc.edu

The third and most complex step in the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgeyewiki.orgnih.gov This enzyme facilitates the transfer of a uridine (B1682114) monophosphate (UMP) group from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. wikipedia.orgreactome.orgliberty.edu The reaction proceeds via a "ping-pong" mechanism, where the enzyme reacts with UDP-glucose to form a covalent UMP-histidine intermediate and releases glucose-1-phosphate. wikidoc.orgresearchgate.net Subsequently, galactose-1-phosphate binds to the uridylated enzyme, and the UMP group is transferred to it, forming UDP-galactose and regenerating the enzyme. liberty.eduwikidoc.org GALT has a strict substrate requirement for UDP-glucose or UDP-galactose. researchgate.net

The final enzyme of the Leloir pathway is UDP-galactose-4'-epimerase (GALE). wikipedia.orgeyewiki.org GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. nih.govresearchgate.net This reaction is crucial for two reasons: it regenerates UDP-glucose, which is required for the GALT reaction to continue, and it produces UDP-galactose, a vital precursor for the synthesis of glycoproteins and glycolipids. wikipedia.orgnih.gov In many eukaryotes, including humans, GALE can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.netnih.gov The enzyme functions as a homodimer and utilizes NAD+ as a cofactor in its catalytic cycle. plos.org The interconversion involves the oxidation of the C4 hydroxyl of the sugar, followed by its reduction to the opposite stereochemistry. plos.org

| Enzyme | Gene (Human) | Substrate(s) | Product(s) | Function |

| Galactose Mutarotase (GALM) | GALM | This compound | alpha-D-galactose | Anomeric interconversion uniprot.orguniprot.org |

| Galactokinase (GALK) | GALK1 | alpha-D-galactose, ATP | Galactose-1-phosphate, ADP | Phosphorylation wikipedia.orgcreative-enzymes.com |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | GALT | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate | UMP transfer wikipedia.orgreactome.org |

| UDP-Galactose-4'-Epimerase (GALE) | GALE | UDP-galactose | UDP-glucose | UDP-hexose interconversion wikipedia.orgnih.gov |

Alternative Metabolic Routes of this compound

While the Leloir pathway is the primary route for galactose catabolism, alternative pathways exist and can become significant when the Leloir pathway is impaired. scielo.brmdpi.com

Under conditions of high galactose concentration, such as in individuals with deficiencies in the Leloir pathway enzymes, galactose can be shunted into the polyol pathway. mdpi.comnih.gov In this pathway, the enzyme aldose reductase reduces galactose to galactitol (also known as dulcitol). mdpi.comnih.gov Unlike sorbitol, which is formed from glucose in the same pathway and can be further metabolized, galactitol cannot be readily metabolized and diffuses poorly across cell membranes. mdpi.com The accumulation of galactitol within cells can lead to osmotic stress. mdpi.comtaylorandfrancis.com

| Pathway | Key Enzyme | Substrate | Product | Significance |

| Polyol Pathway | Aldose Reductase | Galactose, NADPH | Galactitol, NADP+ | Becomes active with high galactose levels, leading to galactitol accumulation mdpi.comnih.gov |

Oxidation to D-Galactonate

Beyond the primary Leloir pathway, galactose can be metabolized through an alternative oxidative route that converts it to D-galactonate. tuscany-diet.netnih.gov This pathway begins with the oxidation of D-galactose at the C1 position, a reaction catalyzed by the NAD+-dependent enzyme galactose dehydrogenase. nih.gov This enzymatic step results in the formation of an intermediate, D-galactono-1,4-lactone (or D-galactono-gamma-lactone). tuscany-diet.netsigmaaldrich.com

This lactone can then be hydrolyzed to D-galactonate. tuscany-diet.net This hydrolysis can occur spontaneously in an aqueous environment or be enzymatically catalyzed by a lactonase to ensure efficiency. tuscany-diet.net The resulting D-galactonate can be further metabolized or excreted. tuscany-diet.net For instance, in some organisms, it can be converted into β-keto-d-galactonate and subsequently enter the pentose (B10789219) phosphate pathway. nih.gov This oxidative pathway is generally considered a minor route under normal physiological conditions but becomes more significant in cases where the primary Leloir pathway is impaired. tuscany-diet.net

Pyrophosphorylase Pathway Contributions

Another alternative route for galactose metabolism is the pyrophosphorylase pathway. nih.gov This pathway is notable because it provides a method for synthesizing UDP-galactose that is independent of the GALT enzyme central to the Leloir pathway. researchgate.net The pyrophosphorylase pathway is dependent on two other enzymes from the Leloir pathway: galactokinase (GALK1) and UDP-galactose 4'-epimerase (GALE). nih.gov

The process initiates with the phosphorylation of galactose to galactose-1-phosphate by GALK1, the same initial step as the Leloir pathway. nih.gov Subsequently, the enzyme UTP-dependent glucose/galactose pyrophosphorylase (UGP) catalyzes the reaction of galactose-1-phosphate with UTP (uridine triphosphate) to form UDP-galactose. nih.govresearchgate.net This pathway represents a salvage mechanism that allows for the production of the essential biosynthetic precursor UDP-galactose, which is vital for the synthesis of glycoproteins and glycolipids. researchgate.netcsic.es While this pathway is active, it is considered to have low activity in humans compared to the GALT-mediated reaction in the Leloir pathway. researchgate.net

Regulation of this compound Metabolism

The utilization of galactose is meticulously regulated at multiple levels, ensuring that the necessary enzymes are produced only when galactose is available and a preferred carbon source like glucose is absent. This regulation involves transcriptional control of gene clusters, allosteric modulation of enzyme activity, and specific transport systems for different anomers of galactose.

Transcriptional Control of Gal Regulon Genes

The genes encoding the enzymes for galactose metabolism are organized into a functional unit known as the GAL regulon, the expression of which is tightly controlled at the transcriptional level. oup.comembopress.org

In the yeast Saccharomyces cerevisiae, the system is a classic model of gene regulation. embopress.org The key players are the transcriptional activator Gal4p, the repressor Gal80p, and the signal transducer or sensor, Gal3p. oup.com Gal4p binds to specific DNA sequences called Upstream Activating Sequences (UASGAL) in the promoters of GAL genes. embopress.org In the absence of galactose, the Gal80p protein binds to Gal4p, masking its activation domain and preventing transcription. oup.comembopress.org When galactose is present, it binds to the Gal3p protein, causing a conformational change that allows Gal3p to interact with Gal80p in the nucleus. nih.gov This interaction sequesters Gal80p away from Gal4p, unmasking the Gal4p activation domain and leading to the robust transcription of the GAL structural genes (GAL1, GAL7, GAL10, GAL2). embopress.orgnih.gov

In the bacterium Escherichia coli, the regulation involves a repressor-based system. The Gal Repressor (GalR) and Gal Iso-repressor (GalS) bind to operator sites in the promoters of the gal operon in the absence of the inducer, D-galactose, thereby blocking transcription. frontiersin.orgnih.gov When intracellular D-galactose is present, it functions as an inducer by binding directly to GalR and GalS. nih.gov This binding causes an allosteric change in the repressors, leading to their dissociation from the DNA operators and allowing transcription of the operon. frontiersin.orgnih.gov

| Organism | Key Regulatory Proteins | Function |

| Saccharomyces cerevisiae | Gal4p | Transcriptional activator; binds to UASGAL sites. oup.com |

| Gal80p | Repressor; binds to and inhibits Gal4p in the absence of galactose. oup.com | |

| Gal3p | Sensor/Inducer; binds galactose and interacts with Gal80p to relieve repression. oup.comnih.gov | |

| Escherichia coli | GalR / GalS | Repressors; bind to operator sites to block transcription in the absence of galactose. frontiersin.orgnih.gov |

Allosteric Regulation of Metabolic Enzymes

Allosteric regulation is a critical component of galactose metabolism, allowing for rapid responses to the presence of the sugar. This is exemplified by the direct binding of D-galactose to regulatory proteins, which alters their function.

In E. coli, the binding of D-galactose to the GalR and GalS repressors is a prime example of allosteric control. nih.gov This binding event induces a conformational change that reduces the repressors' affinity for their DNA operator sites, effectively turning on gene expression. frontiersin.orgnih.gov Research has shown that both the alpha and beta anomers of D-galactose are effective in binding to and inactivating the GalR repressor. nih.govresearchgate.net

In yeast, the interaction between galactose, ATP, and the Gal3p sensor protein is another key allosteric mechanism. psu.edu The binding of galactose and ATP to Gal3p is thought to trigger a conformational shift that enables it to interact with the Gal80p repressor. nih.govpsu.edu This protein-protein interaction is the signal that ultimately leads to the derepression of the GAL genes. nih.gov

Intracellular Anomer Utilization and Transport Systems

The stereochemistry of galactose is a crucial factor in its metabolism, with transport and enzymatic reactions often being specific to one anomer. This compound is the anomer released from the hydrolysis of lactose. chalmers.se However, the first enzyme in the Leloir pathway, galactokinase (GalK), specifically acts on alpha-D-galactose. oup.comuoa.gr This necessitates the conversion of the beta anomer to the alpha anomer.

This conversion is catalyzed by the enzyme galactose mutarotase (encoded by the galM gene in E. coli) or the aldose-1-epimerase activity of the Gal10 protein in yeast. chalmers.sesmpdb.canih.gov While the anomers can interconvert spontaneously in an aqueous solution, this process is too slow to support metabolic needs, making enzymatic mutarotation essential. oup.com

Furthermore, transport systems can exhibit anomeric specificity. In the yeast Kluyveromyces lactis, genetic and spectroscopic evidence indicates that only the beta-anomer of galactose is transported into the cell. oup.comoup.com Once inside, it must be converted to the alpha-anomer by the mutarotase activity of Gal10 to be phosphorylated by galactokinase and enter the Leloir pathway. oup.com In E. coli, the Mgl transport system is capable of efficiently transporting alpha-D-galactose in addition to the beta-anomer. nih.gov

| Process | Anomer Specificity | Key Proteins/Systems | Organism Example |

| Transport | Prefers β-D-galactose | Hgt1p, Lac12p | Kluyveromyces lactis oup.comoup.com |

| Transports α- and β-D-galactose | Mgl System | Escherichia coli nih.gov | |

| Initial Phosphorylation | Requires α-D-galactose | Galactokinase (GalK) | Widespread oup.comuoa.gr |

| Anomer Conversion | Converts β-D-galactose to α-D-galactose | Galactose Mutarotase (GalM), Aldose-1-epimerase (Gal10) | E. coli, Yeasts smpdb.canih.gov |

Biological Roles and Physiological Significance of Beta D Galactose

Beta-D-Galactose as a Precursor in Glycosylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a vital post-translational modification that significantly influences the properties and functions of these biomolecules. This compound is a central player in this process, primarily in its activated form, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). nih.gov UDP-galactose is synthesized through the Leloir pathway, where it can be formed from UDP-glucose by the action of UDP-galactose 4-epimerase or from galactose-1-phosphate. nih.gov This activated sugar donor is then utilized by various glycosyltransferases to incorporate galactose into growing glycan chains. nih.gov

Formation of Galactosylated Glycoconjugates

The incorporation of this compound is essential for the synthesis of a diverse array of glycoconjugates, which are integral to cell structure and signaling. nih.gov These molecules are broadly classified into glycoproteins and glycolipids, as well as proteoglycans.

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. openstax.org Similarly, glycolipids consist of a lipid moiety linked to a carbohydrate. quora.com this compound is a common constituent of the glycan portions of both these molecules, often found in terminal positions or as part of the core structure. umaryland.edu The process of glycosylation, which forms these complex molecules, involves the attachment of carbohydrates to lipids or proteins through N- or O-glycosidic bonds. lndcollege.co.in

The presence of galactose in glycoproteins and glycolipids is crucial for a variety of cellular functions, including cell-cell recognition, adhesion, and signaling. quora.com These molecules are often located on the cell surface, where their carbohydrate portions extend into the extracellular environment, contributing to the glycocalyx. openstax.org

Table 1: Examples of Glycoconjugates Containing this compound

| Glycoconjugate Class | Specific Example | Function |

| Glycoproteins | Cell surface receptors | Mediate cell signaling and recognition. quora.com |

| Immunoglobulins | Participate in the immune response. lndcollege.co.in | |

| Glycolipids | Gangliosides | Modulate cell signaling and recognition in the nervous system. umaryland.edu |

| Galactocerebrosides (B1148508) | Major components of the myelin sheath. nih.gov |

Proteoglycans are a specialized class of glycoproteins characterized by having one or more covalently attached glycosaminoglycan (GAG) chains. nih.gov Keratan (B14152107) sulfates (KS) are a type of GAG composed of repeating disaccharide units of N-acetyllactosamine, which consists of D-galactose and N-acetylglucosamine linked via a β1-4 bond. nih.govoup.com

There are different types of keratan sulfates, distinguished by their linkage to the core protein and tissue distribution. nih.gov For instance, KS-I is found in the cornea, while KS-II is prevalent in skeletal tissues. nih.gov The cornea is the tissue with the highest concentration of KS in the human body. oup.com The structure of KS can vary in terms of chain length and the degree and pattern of sulfation on both the galactose and N-acetylglucosamine residues. nih.gov This structural heterogeneity contributes to the diverse biological functions of keratan sulfate (B86663) proteoglycans, which are involved in tissue hydration, cell adhesion, and the organization of the extracellular matrix. nih.govoup.com

Role in Specific Tissue Development and Function

The incorporation of this compound into glycoconjugates is not only a general cellular process but is also critical for the development and function of specific tissues.

The myelin sheath, a specialized membrane that insulates nerve cell axons, is rich in lipids, particularly galactolipids. nih.gov The two most abundant galactolipids in myelin are galactocerebroside (GalC) and its sulfated derivative, sulfatide. nih.gov The synthesis of these essential molecules begins with the transfer of galactose from UDP-galactose to ceramide, a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). nih.govpnas.org

Genetic studies in mice have demonstrated the critical role of these galactolipids in myelin formation and function. Mice lacking the CGT enzyme, and therefore unable to synthesize GalC and sulfatide, exhibit severe neurological problems, including tremors and paralysis. nih.gov Ultrastructural analysis of these animals reveals hypomyelination and unstable myelin sheaths, indicating that galactolipids are essential for the proper cell-cell interactions required for myelin formation and maintenance. nih.govpnas.org

Collagen, the most abundant protein in mammals, undergoes a unique form of O-linked glycosylation. mdpi.com This post-translational modification involves the addition of a single galactose residue or a glucose-galactose disaccharide to the hydroxyl group of specific hydroxylysine residues within the collagen polypeptide chains. nih.govnih.gov

This glycosylation process is initiated by the action of two specific enzymes, collagen β(1-O)galactosyltransferases, which correspond to the proteins GLT25D1 and GLT25D2. nih.govnih.gov These enzymes catalyze the transfer of galactose from UDP-galactose to hydroxylysine residues in collagen. nih.gov The subsequent addition of glucose is then carried out by a different enzyme. nih.gov While the precise biological significance of collagen glycosylation is still being fully elucidated, it is understood to influence collagen secretion and the formation of collagen fibrils. mdpi.com

Table 2: Enzymes Involved in this compound Incorporation

| Process | Enzyme | Substrates | Product |

| Myelin Sheath Synthesis | UDP-galactose:ceramide galactosyltransferase (CGT) | UDP-galactose, Ceramide | Galactocerebroside nih.gov |

| Collagen O-Glycosylation | Collagen β(1-O)galactosyltransferases (GLT25D1/GLT25D2) | UDP-galactose, Hydroxylysine (in collagen) | Galactosyl-hydroxylysine (in collagen) nih.govnih.gov |

This compound in Cellular Recognition and Communication

This compound is a fundamental monosaccharide that plays a critical role in cellular recognition and communication processes. It rarely acts in isolation; instead, it is a key component of more complex carbohydrate structures, known as glycans, which are attached to proteins and lipids to form glycoproteins and glycolipids. nih.gov These galactosylated glycoconjugates are integral to the structure and function of cell membranes and the extracellular matrix, mediating interactions between cells and their environment. nih.govresearchgate.net

One of the most well-documented roles of this compound in cellular recognition is its function as a terminal sugar residue on cell surface glycans. These terminal galactose units can be recognized and bound by a class of proteins called lectins. Galectins, a specific family of beta-galactoside-binding lectins, are crucial for modulating cell-cell and cell-matrix interactions, thereby influencing processes such as cell adhesion, migration, and signaling. nih.gov For example, the interaction between galectins and galactose-containing glycans is involved in immune responses, inflammation, and cancer progression.

This compound is also a key determinant of the ABO blood group system. The antigens on the surface of red blood cells that define blood types are glycans. In individuals with type A and type O blood, two galactose monomers are present in the antigen structure, while type B antigens contain three galactose monomers. wikipedia.org This variation in glycan structure, specifically the presence and linkage of terminal galactose residues, is what the immune system recognizes to distinguish between self and non-self blood cells.

Furthermore, specific glycolipids, such as galactocerebrosides and gangliosides, are abundant in the nervous system. rug.nlumaryland.edu Galactocerebrosides are a primary component of myelin, the protective sheath that insulates nerve fibers, highlighting the importance of galactose in the proper structure and function of the nervous system. rug.nl Gangliosides, which contain sialic acid and galactose, are involved in modulating cell signal transduction pathways and neuronal function.

The anomeric form of galactose (alpha or beta) is also crucial for its biological function. For instance, while alpha-D-galactose is primarily a carbon source, this compound can serve as an inducer for the synthesis of UDP-galactose, which is essential for biosynthetic glycosylation. researchgate.net This differential role underscores the specificity of cellular recognition at the molecular level. In certain cellular contexts, such as pancreatic beta-cells, the stereoisomerism of sugars is critical for recognition. These cells can distinguish between D-glucose and other stereoisomers like D-galactose, with only glucose effectively stimulating insulin (B600854) release. nih.gov

| Glycoconjugate Class | Specific Example(s) | Role in Cellular Recognition/Communication |

| Glycoproteins | Cell surface receptors | Ligand binding, signal transduction, cell adhesion |

| Glycolipids | ABO blood group antigens | Determines blood type (A, B, O) by presenting specific galactose linkages for immune recognition. wikipedia.org |

| Galactocerebrosides | Major lipid of myelin sheath in nervous tissue, essential for nerve insulation and function. rug.nl | |

| Gangliosides | Modulate cell signaling and neuronal interactions in the nervous system. umaryland.edu | |

| Proteoglycans | Keratan sulfate | Structural support, cellular adhesion, and intracellular signaling. nih.gov |

Endogenous Production and Homeostasis of this compound

The human body maintains a steady supply of galactose for its metabolic and biosynthetic needs not only through dietary intake but also through endogenous production. nih.gov This internal synthesis is crucial for ensuring that tissues have an adequate supply of galactose for creating essential galactosylated glycoconjugates, even when dietary sources are limited. pharmacy180.com

The primary pathway for both the metabolism of dietary galactose and the endogenous synthesis of its activated form is the Leloir pathway. wikipedia.org A key enzyme in this pathway, UDP-galactose 4'-epimerase (GALE), can reversibly convert UDP-glucose into UDP-galactose. wikipedia.orgpharmacy180.com Since UDP-glucose can be synthesized from glucose-1-phosphate, which is readily available from glucose metabolism, the body can produce UDP-galactose endogenously to meet all tissue requirements. pharmacy180.com This UDP-galactose then serves as the donor of galactose units for the synthesis of glycoproteins, glycolipids, and other essential macromolecules. pharmacy180.com

Research has demonstrated that humans can synthesize significant quantities of galactose. Studies involving isotopic labeling have shown that both healthy individuals and patients with classic galactosemia (a genetic disorder affecting the GALT enzyme in the Leloir pathway) produce gram quantities of galactose per day. nih.gov The rate of endogenous galactose synthesis has been measured to be in the range of 0.53 to 1.05 mg/kg per hour. nih.gov This endogenous production is a critical factor, as it explains why patients with galactosemia continue to have elevated levels of galactose metabolites even on a strict galactose-restricted diet. nih.govnih.gov

Homeostasis of galactose is tightly regulated to prevent both deficiency and excess. When galactose levels are low, endogenous synthesis via the epimerization of UDP-glucose ensures a continuous supply for biosynthetic reactions. pharmacy180.com When dietary galactose is consumed, it is primarily metabolized in the liver. researchgate.net It is first phosphorylated by galactokinase (GALK) to form galactose-1-phosphate. pharmacy180.com Then, galactose-1-phosphate uridylyltransferase (GALT) converts it to UDP-galactose. pharmacy180.com This UDP-galactose can then be either used for glycosylation reactions or converted to UDP-glucose by GALE to enter the mainstream of glucose metabolism for energy production. wikipedia.orgpharmacy180.com

Disruptions in galactose homeostasis can lead to pathological conditions. The accumulation of galactose and its metabolites, as seen in galactosemia, can cause severe health issues. reddit.comyoutube.com Conversely, an inability to properly synthesize galactosylated molecules can also lead to congenital disorders of glycosylation, which have a wide range of clinical manifestations. nih.gov

| Pathway/Process | Key Enzyme(s) | Function in Homeostasis | Significance |

| Leloir Pathway | Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), UDP-galactose 4'-epimerase (GALE) | Central hub for interconverting galactose and glucose derivatives. wikipedia.org | Enables both the utilization of dietary galactose and the endogenous synthesis of UDP-galactose from glucose. pharmacy180.com |

| Endogenous Synthesis | UDP-galactose 4'-epimerase (GALE) | Converts UDP-glucose to UDP-galactose. pharmacy180.com | Provides a constant supply of activated galactose for biosynthesis, independent of dietary intake. nih.gov |

| Hexoneogenesis | (Multiple enzymes) | Synthesis of hexoses (like galactose) from smaller molecules. wikipedia.orgrug.nl | Contributes to the endogenous pool of galactose, particularly for processes like lactose (B1674315) synthesis during lactation. wikipedia.org |

| Lysosomal Degradation | β-galactosidase | Breaks down complex carbohydrates (glycoproteins, glycolipids) to recycle monosaccharides like galactose. pharmacy180.com | Part of the cellular turnover process, allowing for the reuse of galactose (salvage pathway). researchgate.net |

Enzymatic Activities and Biocatalysis Involving Beta D Galactose

Beta-Galactosidase (β-D-galactoside galactohydrolase) Functionality

Beta-galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that demonstrates significant versatility through its hydrolytic and transferase activities. wikipedia.orgscielo.br It is a critical enzyme in the metabolism of lactose (B1674315) and the production of valuable oligosaccharides. scielo.brnih.gov

The primary function of β-galactosidase is to catalyze the hydrolysis of the β-glycosidic bond in β-D-galactosides. wikipedia.org This reaction involves the cleavage of terminal non-reducing β-D-galactose residues from a larger molecule. wikipedia.org The most well-known example is the hydrolysis of the disaccharide lactose into its constituent monosaccharides, galactose and glucose. nih.gov This hydrolytic action is essential for organisms, including humans, to utilize lactose as an energy source. wikipedia.orgnih.gov

Beyond lactose, the enzyme can act on a range of substrates where a galactose molecule is linked via a β-glycosidic bond to another organic moiety. wikipedia.org This includes artificial chromogenic substrates like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which, upon cleavage, forms an intensely blue product, making it a valuable tool in molecular biology for detecting enzyme activity. wikipedia.orgnih.gov While its primary specificity is for β-D-galactosides, it can also cleave fucosides and arabinosides, albeit at a much lower rate. wikipedia.org

In addition to hydrolysis, where water acts as the acceptor for the galactose unit, β-galactosidases can catalyze transgalactosylation (also referred to as transglycosylation) reactions. acs.orgmdpi.com In this process, the enzyme transfers the galactosyl moiety from a donor substrate (like lactose) to an acceptor molecule other than water. oup.comfao.org This acceptor can be another sugar molecule, such as glucose, lactose itself, or even alcohols and other compounds. mdpi.comacs.org

This transferase activity is kinetically controlled and is particularly significant at high substrate concentrations, where the acceptor molecules can effectively compete with water for the galactosyl-enzyme intermediate. mdpi.comfao.org The balance between hydrolysis and transgalactosylation is influenced by several factors, including the source of the enzyme, substrate concentration, pH, and temperature. scielo.brfao.org

A key outcome of the transgalactosylation activity of β-galactosidase is the production of allolactose (B1665239) and a diverse range of galacto-oligosaccharides (GOS). nih.govnih.gov

Allolactose: When lactose is the substrate, the enzyme can transfer the galactose unit from one lactose molecule to the C6 hydroxyl group of the glucose moiety of another lactose molecule, forming allolactose (Gal-β(1→6)-Glc). nih.gov Allolactose is the natural inducer of the lac operon in Escherichia coli. nih.gov

Galacto-Oligosaccharides (GOS): GOS are complex sugars consisting of a chain of galactose units attached to a terminal glucose molecule. nih.gov They are synthesized when β-galactosidase uses lactose as both the galactose donor and acceptor, resulting in oligosaccharides with varying degrees of polymerization and different glycosidic linkages, such as β(1→3), β(1→4), and β(1→6). nih.govcore.ac.uk GOS are recognized as prebiotics, as they can promote the growth of beneficial gut bacteria like bifidobacteria. nih.govfrontiersin.org The specific structure and yield of the GOS mixture depend heavily on the enzyme source. For instance, β-galactosidases from different bifidobacterial strains can produce GOS mixtures with varying compositions, including disaccharides like allolactose and trisaccharides such as 3'-galactosyllactose (B8462677) and 6'-galactosyllactose. nih.gov

β-Galactosidase exhibits high specificity for the galactosyl portion of its substrates but is less specific for the aglycone (the non-sugar) part. nih.gov The enzyme is highly specific for D-galactose, and the correct orientation of the hydroxyl groups at the 2, 3, and 4 positions of the galactose ring is crucial for catalytic activity. nih.gov

The active site of β-galactosidase, particularly the well-studied enzyme from E. coli (LacZ), is located within one of its domains and is formed by elements from different subunits of its tetrameric structure. wikipedia.org Structural and mutagenesis studies have identified key amino acid residues essential for catalysis. nih.gov For many β-galactosidases, the reaction proceeds via a double displacement mechanism involving two critical glutamate (B1630785) residues: one acting as a catalytic nucleophile and the other as a general acid/base catalyst. nih.gov For example, in the β-galactosidase from Bacillus circulans, residues E447 (acid/base catalyst) and E532 (nucleophile) have been identified as essential for catalysis. nih.gov Additionally, highly conserved histidine residues, such as H345 and H379 in the B. circulans enzyme, play a role in stabilizing the transition state during the reaction. nih.gov

Transgalactosylation and Transglycosylation Properties

Characterization of Beta-D-Galactose-Related Enzymes

The functional properties of enzymes that act on this compound, such as β-galactosidases, are often characterized through detailed kinetic analysis.

Kinetic analysis provides quantitative measures of an enzyme's efficiency and its affinity for substrates. The Michaelis-Menten constant (Km) and the maximal velocity (Vmax) are key parameters determined from these studies. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate (a lower Km indicates higher affinity). Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The kinetic parameters of β-galactosidases can vary significantly depending on the enzyme's source (e.g., bacterial, fungal, yeast) and the specific substrate being analyzed. For example, a study on β-galactosidase from Elizabethkingia meningoseptica acting on the artificial substrate p-nitrophenyl-β-D-galactopyranoside (pNP-β-D-Gal) determined a Km of 0.9010 mM and a Vmax of 4.781 mM/s. biorxiv.org Such data are crucial for comparing the catalytic efficiencies of different enzymes and for optimizing industrial processes like GOS production or lactose hydrolysis. researchgate.net

| Enzyme Source | Substrate | Km (mM) | Vmax (mM/s) | Reference |

|---|---|---|---|---|

| Elizabethkingia meningoseptica | p-Nitrophenyl-β-D-galactopyranoside | 0.9010 | 4.781 | biorxiv.org |

This table presents a selection of reported kinetic values to illustrate the range of catalytic properties among β-galactosidases. Values can vary based on experimental conditions.

Structural Biology of Enzymes (e.g., GH35 Beta-Galactosidases, LacZ)

The enzymatic hydrolysis of this compound is carried out by β-galactosidases, enzymes that have been extensively studied to understand their structure and catalytic mechanism. These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequences, with GH2 and GH35 being among the most prominent families containing β-galactosidases.

Glycoside Hydrolase Family 35 (GH35)

β-galactosidases belonging to the GH35 family are found in a wide range of organisms, including bacteria, fungi, plants, and animals. proquest.com These enzymes catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates. proquest.com Structurally, GH35 enzymes are characterized by a catalytic domain with a classic (α/β)8 TIM barrel fold. proquest.com This barrel structure houses the active site where catalysis occurs.

The catalytic machinery of GH35 β-galactosidases involves two key glutamic acid residues that act as the general acid/base and nucleophile. proquest.com The hydrolysis proceeds via a classical Koshland retaining mechanism, resulting in the net retention of the anomeric configuration of the released galactose. proquest.com

Crystal structures of GH35 β-galactosidases, such as those from Trichoderma reesei and Penicillium sp., have provided detailed insights into their architecture. proquest.com These structures reveal a multi-domain organization, typically consisting of the catalytic TIM barrel domain and several smaller accessory domains that are thought to be involved in substrate recognition and binding. proquest.comresearchgate.net The active site is a deep cleft on the C-terminal side of the TIM barrel, where a single galactose molecule binds in a chair conformation. proquest.com

LacZ β-Galactosidase: A GH2 Family Member

The β-galactosidase from Escherichia coli, encoded by the lacZ gene, is arguably one of the most studied enzymes in history and a member of the GH2 family. asm.orgnih.gov Its role was pivotal in the development of the operon model of gene regulation. asm.orgnih.gov The LacZ enzyme is a homotetramer, with each of the four identical subunits comprising 1023 amino acids. nih.gov

Each monomer of LacZ is composed of five distinct domains. asm.org The third domain forms a TIM barrel which contains the active site. asm.org The active site is located in a deep pocket at the C-terminal end of this barrel. asm.orgnih.gov For full activity, the enzyme is dependent on the presence of divalent cations, such as Mg2+, and monovalent cations, like Na+ or K+. nih.gov

The catalytic mechanism of LacZ is a double displacement reaction. nih.gov The first step, termed galactosylation, involves the nucleophilic attack by the side chain of glutamate residue 537 (Glu537) on the anomeric carbon of the galactose moiety of the substrate. asm.orgnih.govresearchgate.net This is accompanied by proton donation from another glutamate, Glu461, to the glycosidic oxygen, facilitating the departure of the aglycon group and forming a covalent galactosyl-enzyme intermediate. asm.orgnih.govresearchgate.net In the second step, degalactosylation, a water molecule, activated by Glu461 acting as a base, attacks the anomeric carbon of the covalent intermediate, releasing galactose and regenerating the free enzyme. asm.orgnih.govresearchgate.net Both steps proceed through a planar oxocarbenium ion-like transition state. asm.orgnih.govresearchgate.net

Table 1: Comparison of Structural and Catalytic Features of GH35 and LacZ (GH2) β-Galactosidases

| Feature | GH35 β-Galactosidases | LacZ (GH2) β-Galactosidase |

|---|---|---|

| Glycoside Hydrolase Family | GH35 | GH2 |

| Catalytic Domain Fold | (α/β)8 TIM barrel | (α/β)8 TIM barrel |

| Quaternary Structure | Varies (e.g., monomeric, dimeric) | Homotetramer |

| Key Catalytic Residues | Two glutamic acid residues (nucleophile and acid/base) | Glu537 (nucleophile), Glu461 (acid/base) |

| Catalytic Mechanism | Retaining double displacement | Retaining double displacement |

| Metal Ion Requirement | Generally not required | Dependent on divalent (Mg2+) and monovalent (Na+/K+) cations |

| Source Organisms | Bacteria, Fungi, Plants, Animals | Escherichia coli |

Microbial Fermentation and Enzyme-Catalyzed Conversion of D-Galactose

D-galactose, a monosaccharide that is a constituent of lactose, is a valuable carbon source for many microorganisms and can be converted into a range of value-added products through fermentation and enzymatic processes. proquest.comnih.gov

Microbial Fermentation of D-Galactose

Microorganisms have evolved different metabolic pathways to utilize D-galactose. The two primary pathways for D-galactose catabolism in bacteria are the Leloir pathway and the tagatose-6-phosphate pathway. asm.orgnih.govnih.gov

The Leloir Pathway: This is a widely distributed pathway for D-galactose metabolism. wikipedia.org It involves a series of enzymatic reactions that convert D-galactose into glucose-1-phosphate, which can then enter glycolysis. wikipedia.org The key enzymes in this pathway are galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose-4-epimerase (GalE). nih.gov In the first step, β-D-galactose is converted to α-D-galactose by galactose mutarotase (B13386317). wikipedia.org Then, galactokinase phosphorylates α-D-galactose to galactose-1-phosphate. wikipedia.org Subsequently, galactose-1-phosphate uridylyltransferase converts galactose-1-phosphate to UDP-galactose. wikipedia.org Finally, UDP-galactose-4-epimerase converts UDP-galactose to UDP-glucose, which can then be converted to glucose-1-phosphate. wikipedia.org

The Tagatose-6-Phosphate Pathway: This pathway is another route for D-galactose catabolism found in several bacteria. asm.orgnih.gov In this pathway, D-galactose is first phosphorylated to galactose-6-phosphate, which is then isomerized to tagatose-6-phosphate. mdpi.com Tagatose-6-phosphate is subsequently phosphorylated to tagatose-1,6-bisphosphate, which is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate, both of which are intermediates of glycolysis. mdpi.com

The preferred pathway for galactose utilization can vary among different microorganisms. nih.gov For example, in some bacteria, both pathways are present, but one may be dominant under specific conditions. nih.gov

In the yeast Saccharomyces cerevisiae, D-galactose is metabolized through the Leloir pathway. researchgate.net The expression of the genes encoding the enzymes of this pathway is tightly regulated, being induced by the presence of galactose and repressed by the presence of glucose. nih.govresearchgate.net

Enzyme-Catalyzed Conversion of D-Galactose

Beyond its use as a carbon source for microbial growth and the production of biofuels like ethanol, D-galactose can be enzymatically converted into other valuable products. proquest.comnih.gov A significant example is the conversion of D-galactose to D-tagatose. nih.govresearchgate.net

D-tagatose is a rare sugar that has gained attention as a low-calorie sweetener with prebiotic properties. nih.gov The enzymatic conversion of D-galactose to D-tagatose is catalyzed by the enzyme L-arabinose isomerase. nih.govresearchgate.net This enzyme can isomerize D-galactose to D-tagatose, and this bioconversion is considered a promising method for the industrial production of D-tagatose. nih.govresearchgate.net Research has focused on finding and engineering L-arabinose isomerases with improved stability and efficiency for this conversion process. nih.govnih.gov

Table 3: Pathways and Products of D-Galactose Bioconversion

| Process | Key Pathway(s) | Key Enzyme(s) | Organism Type | Primary Product(s) |

|---|---|---|---|---|

| Fermentation | Leloir Pathway | Galactokinase, Galactose-1-phosphate uridylyltransferase, UDP-galactose-4-epimerase | Bacteria, Yeast | Ethanol, Organic acids, Biomass |

| Fermentation | Tagatose-6-Phosphate Pathway | Galactose-6-phosphate isomerase, Tagatose-6-phosphate kinase, Tagatose-1,6-bisphosphate aldolase | Bacteria | Ethanol, Organic acids, Biomass |

| Enzymatic Conversion | Isomerization | L-arabinose isomerase | Enzymatic (in vitro) | D-tagatose |

Clinical Implications and Pathophysiological Research of Beta D Galactose

Inborn Errors of Beta-D-Galactose Metabolism (Galactosemia)

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose. rsc.org This leads to the accumulation of galactose and its metabolites in the blood and tissues, resulting in a range of clinical symptoms that can be life-threatening in infancy if not diagnosed and managed early. rsc.orgjournal-jop.org The primary pathway for galactose metabolism is the Leloir pathway, and deficiencies in the enzymes of this pathway are the underlying cause of galactosemia. researchgate.netsci-hub.se

Deficiencies in Leloir Pathway Enzymes (GALK1, GALT, GALE, GALM)

The Leloir pathway involves a series of four key enzymes that convert this compound into glucose-1-phosphate. semanticscholar.org Genetic mutations leading to deficiencies in these enzymes result in different types of galactosemia, each with varying degrees of severity. researchgate.netnih.gov

The initial step in the Leloir pathway is the conversion of β-D-galactose to α-D-galactose by the enzyme galactose mutarotase (B13386317) (GALM) . researchgate.netsemanticscholar.org A deficiency in GALM leads to Type IV galactosemia. sci-hub.se Subsequently, galactokinase (GALK1) phosphorylates α-D-galactose to form galactose-1-phosphate. rsc.orgnih.gov A deficiency in GALK1 causes Type II galactosemia. nih.gov The most common and severe form of the disorder, classical galactosemia (Type I), is caused by a deficiency in galactose-1-phosphate uridylyltransferase (GALT) . nih.govnih.gov This enzyme is responsible for the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. researchgate.netmdpi.com Finally, UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, a reversible reaction crucial for both galactose metabolism and the synthesis of UDP-galactose for glycosylation reactions. researchgate.netsci-hub.se A deficiency in GALE results in Type III galactosemia, which has both a benign form and a more severe systemic form. nih.gov

Accumulation of Toxic this compound Metabolites

The enzymatic blocks in the Leloir pathway lead to the accumulation of upstream metabolites, which are shunted into alternative metabolic routes, resulting in the production of toxic compounds. researchgate.net In classical galactosemia (GALT deficiency), the primary accumulating toxic metabolite is galactose-1-phosphate . mdpi.comfrontiersin.org High levels of galactose-1-phosphate are believed to sequester phosphate (B84403) and interfere with other metabolic processes. researchgate.net

Impact on Glycosylation Processes in Congenital Disorders of Glycosylation (CDGs)

Congenital disorders of glycosylation (CDGs) are a group of genetic disorders that affect the synthesis of glycans, which are sugar chains attached to proteins and lipids. nih.gov Deficiencies in the Leloir pathway can impact glycosylation by altering the availability of UDP-galactose, a crucial sugar donor for the synthesis of glycoproteins and glycolipids. semanticscholar.orgresearchgate.net

In some types of CDG, supplementation with D-galactose has been explored as a therapeutic strategy. plos.org For instance, in PGM1-CDG, where there is a defect in phosphoglucomutase 1, galactose supplementation is hypothesized to increase the intracellular concentrations of galactose-1-phosphate and subsequently UDP-galactose, thereby improving glycosylation. plos.org Similarly, in SLC35A2-CDG, a disorder affecting the transport of UDP-galactose into the Golgi apparatus, oral galactose has been shown to improve the glycosylation of proteins like transferrin. plos.orgspandidos-publications.com Conversely, a deficiency in the Golgi enzyme UDP-Gal:N-acetylglucosamine β-1,4-galactosyltransferase I (β4GalT I), which transfers galactose from UDP-galactose to N-acetylglucosamine, leads to CDG-IId, a severe neurological disease characterized by the loss of galactose and sialic acid from glycoproteins. nih.govnih.gov These findings highlight the intricate link between galactose metabolism and the proper functioning of glycosylation pathways.

This compound in Cellular Senescence and Aging Models

Beyond its role in metabolic disorders, D-galactose has been widely utilized in research to induce premature aging or cellular senescence in various experimental models. semanticscholar.org Chronic administration of D-galactose to animals can mimic many of the biochemical and physiological changes associated with natural aging, providing a valuable tool to study the mechanisms of aging and test potential anti-aging interventions. sci-hub.seplos.org

Induction of Oxidative Stress and Advanced Glycation End-Products (AGEs)

One of the primary mechanisms by which D-galactose induces an aging-like phenotype is through the induction of oxidative stress. journal-jop.orgnih.gov Excess D-galactose can be metabolized by galactose oxidase, producing hydrogen peroxide, a reactive oxygen species (ROS). researchgate.net This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. plos.orgplos.org

Furthermore, as a reducing sugar, D-galactose can participate in non-enzymatic glycation reactions with proteins and lipids, leading to the formation of Advanced Glycation End-Products (AGEs) . researchgate.netnih.gov The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of many age-related diseases. journal-jop.org AGEs can cross-link proteins, impairing their function, and can also interact with their receptor (RAGE), triggering inflammatory responses and further increasing oxidative stress. researchgate.netplos.org

Effects on Mitochondrial Dysfunction and Apoptosis

Mitochondria, the powerhouses of the cell, are both a major source and a primary target of oxidative stress. In D-galactose-induced aging models, mitochondrial dysfunction is a prominent feature. rsc.orgsci-hub.se The increased oxidative stress can damage mitochondrial DNA, proteins, and lipids, leading to impaired electron transport chain function and reduced ATP production. rsc.orgnih.gov This can result in a vicious cycle, where dysfunctional mitochondria produce even more ROS, further exacerbating cellular damage. nih.gov

The accumulation of cellular damage and mitochondrial dysfunction can ultimately trigger programmed cell death, or apoptosis . sci-hub.se D-galactose has been shown to induce apoptosis in various cell types, including neurons and cardiomyocytes. sci-hub.seresearchgate.net This process is often mediated by the release of cytochrome c from the mitochondria and the activation of caspases, a family of proteases that execute the apoptotic program. sci-hub.se For instance, studies have shown that D-galactose can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, tipping the balance towards cell death. sci-hub.se The upregulation of senescence-associated genes like p53 and p16 is also a common finding in D-galactose-induced senescence. frontiersin.orgaging-us.com

Neurobehavioral and Cognitive Impairment Studies

Chronic systemic exposure to D-galactose in animal models, including mice, rats, and Drosophila, has been shown to accelerate senescence and is widely used to model aging. wikipedia.orgresearchgate.net This induced-aging model recapitulates many features of natural aging, including neurobehavioral and cognitive deficits. researchgate.netnih.gov Studies have demonstrated that D-galactose administration can lead to impaired learning and memory, as well as reduced exploratory activity. jst.go.jp A systematic review and meta-analysis of studies using this model found that D-galactose administration in rodents significantly impaired cognition-related outcomes. nih.govplos.org

The mechanisms underlying D-galactose-induced neurobehavioral and cognitive impairment are believed to involve oxidative stress, mitochondrial dysfunction, and neuroinflammation. researchgate.netxiahepublishing.com The metabolism of excess D-galactose can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to neurons. xiahepublishing.com Additionally, D-galactose has been shown to decrease the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reduce the levels of neurotransmitters such as dopamine (B1211576) and serotonin. jst.go.jpxiahepublishing.com Histological studies have revealed neuronal loss and degeneration in the hippocampus of D-galactose-treated animals, a brain region critical for learning and memory. jst.go.jpxiahepublishing.com Some research has also combined D-galactose with other agents like aluminum chloride to induce more pronounced Alzheimer's disease-like symptoms, including cognitive impairments and neuronal damage. xiahepublishing.com

Senescence-Associated Beta-Galactosidase (SA-β-gal) as a Biomarker

Senescence-associated beta-galactosidase (SA-β-gal) is a widely used biomarker for cellular senescence, a state of irreversible cell cycle arrest. wikipedia.orgrsc.org The activity of this lysosomal hydrolase, which cleaves terminal β-D-galactose residues, is detectable at a specific pH of 6.0 in senescent cells. wikipedia.orgnih.govfrontiersin.org This phenomenon is attributed to the overexpression and accumulation of the endogenous lysosomal beta-galactosidase, encoded by the GLB1 gene, specifically in senescent cells. wikipedia.orgrsc.orgfrontiersin.org

The detection of SA-β-gal activity is a common method to identify senescent cells both in vitro and in vivo. frontiersin.org The most common assay involves the use of the chromogenic substrate X-gal (5-bromo-4-chloro-3-indoyl β-d-galactopyranoside), which is cleaved by β-galactosidase to produce a blue precipitate in stained cells. wikipedia.orgnih.gov While SA-β-gal is a reliable and easily detectable marker, it's important to note that its activity is not exclusively specific to senescence and can also be elevated due to increased lysosomal biogenesis or in terminally differentiated cells. frontiersin.orgresearchgate.net Therefore, it is often recommended to use it in conjunction with other senescence markers for conclusive results. researchgate.net

This compound and Disease Mechanisms

Role in Myocardial Cell Senescence

D-galactose has been implicated in the induction of senescence in myocardial cells, contributing to cardiac aging and dysfunction. nih.govfrontiersin.org Studies have shown that administration of D-galactose can increase the number of senescent cells in cardiac tissue, leading to a reduced regenerative capacity and a state of low-grade inflammation. nih.gov This induced cardiac senescence is often characterized by an increase in senescence markers such as SA-β-gal staining and the expression of p16 and p21. nih.govfrontiersin.org

The underlying mechanisms are thought to involve oxidative stress. nih.gov Excess D-galactose can be converted to galactitol, which accumulates in cells, causing swelling and dysfunction. nih.gov Furthermore, D-galactose metabolism can lead to the formation of advanced glycation end-products (AGEs) and reactive oxygen species (ROS), which accelerate the aging process in the heart. nih.govnih.gov Research has demonstrated that D-galactose treatment in cardiomyocytes increases ROS production and upregulates the expression of CD38, an enzyme that consumes NAD+. frontiersin.org The subsequent decrease in NAD+ levels can impair the function of sirtuin 1 (Sirt1), a protein crucial for protecting against cellular senescence and oxidative stress. frontiersin.org In animal models, D-galactose-induced cardiac aging has been associated with cardiac hypertrophy, inflammation, and mitochondrial dysfunction. nih.govdoi.org

Induction of Glioblastoma Cell Senescence

D-galactose has been shown to induce senescence in glioblastoma (GBM) cells, suggesting a potential therapeutic avenue for this aggressive brain tumor. nih.govnih.gov Treatment of glioblastoma cell lines with D-galactose leads to typical characteristics of senescence, including reduced cell proliferation, a hypertrophic morphology, and increased activity of senescence-associated β-galactosidase (SA-β-gal). nih.govresearchgate.net Furthermore, D-galactose treatment upregulates the expression of senescence-associated genes like p16, p53, and NF-κB, while downregulating Lamin B1. nih.govnih.gov

Mechanistically, D-galactose has been found to inactivate the YAP-CDK6 signaling pathway in glioblastoma cells. nih.govnih.gov Overexpression of either YAP or CDK6 was able to reverse the senescence induced by D-galactose. nih.govnih.gov Interestingly, D-galactose was found to be more effective at inducing senescence in GBM cells than the DNA-damaging drug etoposide, with less associated apoptosis. nih.govresearchgate.netaging-us.com The senescent state induced by D-galactose in astrocytes, the cells from which gliomas can arise, can also contribute to the progression and chemoresistance of astrocytoma through the senescence-associated secretory phenotype (SASP). spandidos-publications.com

Association with Autoimmune Diseases and Cancer

The role of this compound and its derivatives extends to the modulation of immune responses and has been implicated in both autoimmune diseases and cancer. Altered galactosylation of immunoglobulin G (IgG) antibodies is a feature of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. frontiersin.org A decrease in the galactosylation of the Fc region of IgG is associated with disease progression and is considered to have pro-inflammatory effects. frontiersin.org In the context of neuroinflammation, a diet rich in galactose has been shown to exacerbate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. frontiersin.orgnih.gov This effect is thought to be mediated by advanced glycation end-products (AGEs) formed from galactose, which can lead to oligodendrocyte and myelin damage. frontiersin.orgnih.gov Furthermore, galactose-containing oligosaccharide structures on pathogens can trigger molecular mimicry, leading to autoimmune conditions like Guillain-Barré syndrome. xiahepublishing.com

In oncology, beta-galactosidase is considered a biomarker for certain cancers, such as primary ovarian cancer, where its expression is elevated compared to normal cells. rsc.org The disaccharide D-galactose-beta-(1->3)-N-acetyl-D-galactosamine (Gal-GalNAc) has been identified as a tumor marker in colon cancer and precancerous lesions. researchgate.net The ability to target galactose receptors, which are expressed on certain cancer cells, has been explored for drug delivery applications. mdpi.com Additionally, high levels of senescence-associated β-galactosidase (SA-β-gal) have been observed in various tumors and precancerous lesions, making it a potential prognostic marker. nih.gov

Structural and Conformational Analysis of Beta D Galactose

Anomeric Configuration and Pyranose Ring Forms

Beta-D-galactose is a monosaccharide, an aldohexose that is a C-4 epimer of glucose. wikipedia.org In aqueous solutions, and commonly in biological systems, galactose exists predominantly in a cyclic form rather than its open-chain structure. wikipedia.org This cyclization occurs through an intramolecular reaction where the hydroxyl group on carbon 5 (C5) attacks the aldehyde group on carbon 1 (C1), forming a stable six-membered ring known as a pyranose ring. libretexts.orgbu.edu

The formation of this ring creates a new chiral center at C1, the anomeric carbon. bu.educhemistrysteps.com This results in two possible stereoisomers, called anomers, designated as alpha (α) and beta (β). bu.edumasterorganicchemistry.com The distinction between these anomers is based on the orientation of the hydroxyl group (-OH) attached to the anomeric carbon relative to the -CH₂OH group at carbon 6 (C6). libretexts.org For a D-sugar like galactose, the -CH₂OH group is positioned "up" or above the plane of the ring. libretexts.orglibretexts.org In the beta (β) anomer, the anomeric -OH group is on the same side of the ring as the C6 group (cis), meaning it also points "up". libretexts.orglibretexts.org Conversely, in the alpha (α) anomer, the anomeric -OH group is on the opposite side (trans) and points "down". libretexts.org

The pyranose ring of this compound is not planar and typically adopts a stable chair conformation, designated as ⁴C₁. acs.orgnih.gov This conformation is the most stable because it minimizes steric hindrance by allowing bulky substituents to occupy equatorial positions. libretexts.org

Conformational Studies of this compound

The three-dimensional shape of this compound is crucial for its function and is determined by the rotational possibilities around its single bonds. These different spatial arrangements are known as conformations. The study of these conformations and their relative stabilities relies heavily on sophisticated computational methods.

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. The two main categories of methods used are ab initio and semi-empirical.

Ab initio methods (from Latin, "from the beginning") are based on the fundamental principles of quantum mechanics without the use of experimental data for simplification. acs.org These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the Schrödinger equation approximately. acs.orgsouthampton.ac.uk For this compound, ab initio methods like RHF/6-31G* and DFT with the B3LYP functional have been used to calculate optimized geometries, total energies, and vibrational frequencies of its various conformers. researchgate.netnih.gov These calculations help to identify the most stable conformations and the energy barriers between them.

Semi-empirical methods are also based on quantum mechanics but introduce approximations and parameters derived from experimental data to simplify calculations, making them computationally faster than ab initio methods. acs.orgnumberanalytics.comuni-muenchen.de This efficiency allows for the study of larger systems or more extensive conformational sampling. acs.org Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). numberanalytics.comuni-muenchen.de Studies on D-galactose have compared these methods to ab initio results, finding that the AM1 method yielded the most reliable results for structural and energy calculations when compared to the RHF/6-31G* ab initio method. researchgate.netnih.gov

| Method Type | Specific Method | Application in this compound Studies | Reference |

|---|---|---|---|

| Ab Initio | Hartree-Fock (e.g., RHF/6-31G*) | Calculation of optimized geometries and total energies of conformers. | researchgate.netnih.gov |

| Ab Initio | Density Functional Theory (DFT) (e.g., B3LYP) | Used for higher-level energy and frequency calculations to determine the most stable rotamers. | conicet.gov.ar |

| Semi-Empirical | AM1 (Austin Model 1) | Structural and energy calculations; found to yield the best results compared to other semi-empirical methods for galactose. | researchgate.netnih.gov |

| Semi-Empirical | PM3, MNDO | Performed on galactose conformers, but MNDO showed large deviations from ab initio results. | researchgate.netnih.gov |

The flexibility of this compound arises from the rotation around its exocyclic bonds, such as those involving hydroxyl groups. These rotations are described by torsional angles. southampton.ac.uk While simple models often treat these torsional motions as harmonic (like a perfect spring), in reality, they exhibit torsional anharmonicity , meaning the restoring force is not directly proportional to the displacement. southampton.ac.ukacs.org

Including torsional anharmonicity in conformational analysis is important for accurately describing the thermodynamic stability of different conformers. southampton.ac.uk Studies on this compound have used approaches that combine ab initio calculations with methods like torsional path integral Monte Carlo to account for these anharmonic effects. southampton.ac.ukacs.orgresearchgate.netnih.gov

Research has shown that for this compound in the gas phase, the global minimum energy structure is overwhelmingly populated at very low temperatures (100 K). southampton.ac.ukacs.orgresearchgate.net However, at ambient and higher temperatures, a large number of different conformers become significantly populated. southampton.ac.ukacs.org Despite its theoretical importance, studies have concluded that both quantum mechanical and anharmonic effects in the torsional modes have a relatively small impact on the conformer populations at various temperatures. southampton.ac.ukacs.orgresearchgate.net This suggests that standard harmonic treatments are generally sufficient for a satisfactory conformational study of monosaccharides like this compound. southampton.ac.ukacs.orgresearchgate.net

The stability of any given conformer of this compound is significantly influenced by internal hydrogen bonds . lsbu.ac.uk These are non-covalent interactions that form between the hydrogen atom of one hydroxyl group and the oxygen atom of another hydroxyl group or the ring oxygen within the same molecule. rsc.org

The specific arrangement of equatorial and axial hydroxyl groups in the pyranose ring dictates the possible intramolecular hydrogen-bonding networks. lsbu.ac.uk These cooperative hydrogen bonds are crucial for stabilizing the three-dimensional structure. lsbu.ac.uk Computational studies have evaluated conformers that favor internal hydrogen bonding to assess their structural stability and relative energies. researchgate.netnih.gov Research on galactose-containing polymers has highlighted the presence of significant intramolecular hydrogen bonding. nih.gov The insertion of a water molecule can disrupt weaker internal hydrogen bonds, replacing them with stronger intermolecular bonds to the water molecule, which can in turn alter the conformational preferences of the sugar. ox.ac.uk

| Interaction Type | Description | Impact on this compound | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Hydrogen bonds form between hydroxyl groups within a single galactose molecule. | A key factor in stabilizing the preferred conformations and influencing the overall 3D structure. Reduces hydration and increases nonpolar character. | lsbu.ac.uknih.gov |

| Cooperative Hydrogen Bonding | The formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network. | Enhances the stability of specific conformers. | lsbu.ac.ukox.ac.uk |

| Intermolecular Hydrogen Bonding (with water) | Hydrogen bonds form between the sugar's hydroxyl groups and surrounding water molecules. | Can alter the sugar's conformation by inserting into and disrupting weaker intramolecular hydrogen bonds. | ox.ac.uk |

Interconversion Between Alpha and Beta Anomers of D-Galactose

When a pure anomer of D-galactose is dissolved in an aqueous solution, its specific optical rotation gradually changes over time until it reaches a stable equilibrium value. pearson.compearson.com This phenomenon is known as mutarotation . pearson.compearson.comlibretexts.org It reflects the dynamic interconversion between the alpha and beta anomers. masterorganicchemistry.com

The process occurs because the cyclic hemiacetal form can reversibly open to the straight-chain aldehyde form, which then re-closes to form either the α or β anomer. libretexts.orglibretexts.org This ring-opening and closing continues until an equilibrium mixture is established. libretexts.org For D-galactose, the equilibrium mixture has a final specific rotation of +80.2°. pearson.compearson.com This corresponds to a mixture of approximately 28.0% α-D-galactose and 72.0% β-D-galactose. pearson.com This interconversion can occur spontaneously in water and is catalyzed by both acid and base. libretexts.org In biological systems, enzymes called mutarotases or aldose 1-epimerases accelerate this process significantly. wikipedia.orgnih.govnih.gov

| Anomer/Mixture | Initial Specific Rotation [α]D | Equilibrium Percentage | Reference |

|---|---|---|---|

| α-D-Galactopyranose | +150.7° | ~28.0% | pearson.compearson.com |

| β-D-Galactopyranose | +52.8° | ~72.0% | pearson.compearson.com |

| Equilibrium Mixture | +80.2° | 100% | pearson.compearson.com |

Advanced Research Methodologies and Techniques for Beta D Galactose Studies

Spectroscopic Techniques in Beta-D-Galactose Analysis

Spectroscopic techniques are indispensable for the structural characterization and identification of this compound and its metabolites. These methods provide detailed information about the molecular structure and environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the connectivity and stereochemistry of the molecule. The anomeric proton (H-1) of this compound typically appears as a doublet with a coupling constant (J-value) of approximately 7-8 Hz, distinguishing it from the alpha-anomer. researchgate.netresearchgate.net

In metabolic studies, NMR is used to trace the fate of isotopically labeled galactose (e.g., ¹³C-galactose) through metabolic pathways. nih.gov This allows researchers to identify and quantify downstream metabolites such as galactose-1-phosphate, UDP-galactose, and galactitol. nih.gov For instance, in studies of galactosemia, a genetic disorder affecting galactose metabolism, ¹H-NMR spectroscopy has been instrumental in detecting the accumulation of galactitol in the brain and urine of patients, serving as a key diagnostic and monitoring tool. researcher.lifenih.govdergipark.org.tr The technique can reveal abnormal peaks, such as a characteristic doublet for galactitol around 3.7 ppm in in-vivo brain spectra. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 4.57 (d) | 97.22 |

| C2 | 3.50 (m) | 72.33 |

| C3 | 3.63 (m) | 73.37 |

| C4 | 4.07 (m) | 68.90 |

| C5 | 3.41 (m) | 77.49 |

| C6 | 5.12 (d) | 88.82 |

Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from representative literature. rsc.org

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio (m/z). biocrates.com In the context of this compound, MS, particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a cornerstone of metabolomics. biocrates.comnih.govnih.gov

LC-MS/MS (tandem mass spectrometry) based assays have been developed for the robust and sensitive measurement of enzymes involved in galactose metabolism, such as galactose-1-phosphate uridylyltransferase (GALT) and galactokinase (GALK). nih.govnih.gov These methods often use stable isotope-labeled substrates (e.g., ¹³C₆-galactose) to accurately quantify enzyme activity, which is crucial for diagnosing and studying galactosemia. nih.govnih.gov Non-targeted metabolic profiling using high-resolution MS allows for a comprehensive snapshot of the metabolites in a biological sample, enabling the discovery of biomarkers and a deeper understanding of metabolic perturbations related to galactose metabolism. nih.govacs.org

Chromatographic Separations for this compound Quantification

Chromatographic techniques are essential for separating this compound from other carbohydrates and complex biological components, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of monosaccharides, including this compound. sielc.comwaters.com Since simple sugars like galactose lack a suitable chromophore for UV detection, analysis often requires pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag. nih.govresearchgate.net A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov

Reversed-phase HPLC methods have been developed to separate and quantify the anomeric forms (alpha and beta) of galactose after derivatization. oup.com HPLC can be coupled with various detectors, including Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS), to achieve sensitive and specific quantification in various samples, from food products to human blood. sielc.comwaters.comnih.gov The technique is crucial for pharmacokinetic studies and for monitoring monosaccharide levels as potential disease biomarkers. nih.govnih.gov

Table 2: Comparison of HPLC Detection Methods for Galactose

| Detector | Principle | Derivatization | Sensitivity | Common Applications |

|---|---|---|---|---|

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Not required | Low | Analysis of high-concentration samples. |

| UV-Vis/Diode Array (DAD) | Measures absorbance of UV-Vis light by the analyte. | Required | Moderate to High | Quantitation of derivatized sugars. oup.com |